Diphenylchloroarsine

Catalog No.
S602926
CAS No.
712-48-1
M.F
C12H10AsCl
(C6H5)2AsCl
C12H10AsCl
M. Wt
264.58 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylchloroarsine

CAS Number

712-48-1

Product Name

Diphenylchloroarsine

IUPAC Name

chloro(diphenyl)arsane

Molecular Formula

C12H10AsCl
(C6H5)2AsCl
C12H10AsCl

Molecular Weight

264.58 g/mol

InChI

InChI=1S/C12H10AsCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

YHHKGKCOLGRKKB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)Cl

Solubility

Solubility in water, g/100ml: 0.2 (poor)

Synonyms

Clark 1, diphenyl arsine chloride

Canonical SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)Cl

Description

The exact mass of the compound Diphenylchloroarsine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml: 0.2 (poor). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Diphenylchloroarsine is an organoarsenic compound with the chemical formula (C6H5)2AsCl(C_6H_5)_2AsCl. It is a highly toxic substance that was historically utilized as a chemical warfare agent, particularly during World War I, where it was colloquially known as "sneezing oil" due to its ability to induce severe sneezing and respiratory distress in exposed individuals. The compound features a pyramidal arsenic center bonded to two phenyl rings and one chlorine atom, contributing to its unique properties and reactivity .

, primarily involving its conversion into other organoarsenic compounds. Notably, it can react with sodium cyanide to produce diphenylcyanoarsine, another vomiting agent used in warfare. The general reaction can be summarized as follows:

Diphenylchloroarsine+Sodium CyanideDiphenylcyanoarsine\text{Diphenylchloroarsine}+\text{Sodium Cyanide}\rightarrow \text{Diphenylcyanoarsine}

Additionally, diphenylchloroarsine can hydrolyze in the presence of water to form diphenylarsine hydroxide, which can further degrade into bis(diphenylarsine)oxide and diphenylarsinic acid under specific conditions .

The biological activity of diphenylchloroarsine is characterized by its high toxicity. Exposure can lead to symptoms such as sneezing, coughing, headache, salivation, and vomiting. It is classified as a vomiting agent and has been shown to cause significant irritation upon contact with skin or mucous membranes. The compound's mechanism of action involves irritation of the respiratory tract, which can result in severe respiratory distress .

Diphenylchloroarsine can be synthesized through several methods:

  • Reduction of Diphenylarsinic Acid: This method involves treating diphenylarsinic acid with sulfur dioxide and hydrochloric acid:
    Ph2AsO2H+SO2+HClPh2AsCl+H2SO4\text{Ph}_2AsO_2H+\text{SO}_2+\text{HCl}\rightarrow \text{Ph}_2AsCl+\text{H}_2SO_4
  • Sodium Process: Employed by military organizations for chemical warfare production, this process utilizes chlorobenzene and arsenic trichloride in the presence of sodium.
  • Sandmeyer Reaction: Involves the reaction of phenyldiazonium chloride with sodium arsenite, followed by reduction and neutralization steps .

Research on diphenylchloroarsine has focused on its environmental degradation and interactions with other substances. For instance, studies have shown that it can hydrolyze into less toxic compounds such as diphenylarsine hydroxide and bis(diphenylarsine)oxide when exposed to moisture . Additionally, its interactions with various solvents and reagents have been explored to understand its stability and reactivity under different conditions .

Diphenylchloroarsine shares similarities with several other organoarsenic compounds. Here are some notable examples:

Compound NameFormulaUnique Features
DiphenylcyanoarsineC12H10AsNC_{12}H_{10}AsNA derivative that includes a cyano group; also a vomiting agent.
DiphenylaminechlorarsineC12H12AsClC_{12}H_{12}AsClContains an amine group; used similarly in chemical warfare.
Arsenic TrichlorideAsCl3AsCl_3A precursor in the synthesis of various organoarsenic compounds.
Diphenylarsinic AcidC12H11AsO2C_{12}H_{11}AsO_2A product of hydrolysis of diphenylchloroarsine; less toxic.

Uniqueness: Diphenylchloroarsine is particularly noted for its historical significance as a chemical warfare agent and its unique physiological effects compared to other similar compounds. Its ability to induce sneezing and respiratory distress sets it apart from many other organoarsenic agents which may not have such pronounced irritant properties .

Diphenylchloroarsine, an organoarsenic compound, emerged as a significant chemical agent during World War I. First synthesized in 1878 by German chemists August Michaelis and Wilhelm La Coste, the compound was produced via the reduction of diphenylarsinic acid with sulfur dioxide. This reaction, represented by the idealized equation:
$$ \text{Ph}2\text{AsO}2\text{H} + \text{SO}2 + \text{HCl} \rightarrow \text{Ph}2\text{AsCl} + \text{H}2\text{SO}4 $$
marked the inception of a compound that would later gain notoriety in warfare.

By 1917, German forces deployed diphenylchloroarsine under the code name Clark I (alternatively Blue Cross) during trench warfare. Its tactical utility stemmed from its ability to penetrate contemporary gas masks, inducing violent sneezing, nausea, and respiratory distress, thereby compelling soldiers to remove their protective gear. Allied troops colloquially termed it "sneezing oil" due to its incapacitating effects. The compound’s use expanded beyond the Western Front, with documented deployment in conflicts such as the Italo-Ethiopian War and Japan’s campaigns in China.

Nomenclature and Chemical Classification

Diphenylchloroarsine is systematically named chlorodiphenylarsane under IUPAC conventions. Its molecular formula, $$\text{C}{12}\text{H}{10}\text{AsCl}$$, reflects a pyramidal arsenic(III) center bonded to two phenyl groups ($$\text{C}6\text{H}5$$) and one chlorine atom. Key structural parameters include an As–Cl bond length of 2.26 Å and Cl–As–C bond angles of approximately 96° and 105°.

Chemical Classification

CategoryDescription
ClassOrganoarsenic compound
SubclassSternutator (respiratory/vomiting agent)
Molecular GeometryTrigonal pyramidal at arsenic center
SynonymsClark I, DA, Blue Cross, Diphenylarsinous chloride, Sneezing gas

The compound’s classification as a sternutator arises from its primary mechanism of action: irritation of the respiratory tract and sensory nerves, leading to sneezing, chest pain, and vomiting. Its low solubility in water (0.064 g/dm³) and moderate solubility in organic solvents (e.g., acetone) underscore its stability in diverse environments.

Synthesis and Structural Evolution

Initial production methods evolved significantly during World War I. The German military adopted the Sandmeyer reaction, involving phenyldiazonium chloride and sodium arsenite, followed by sequential reduction and neutralization steps. In contrast, the U.S. Edgewood Arsenal developed a "sodium process" that combined chlorobenzene and arsenic trichloride in the presence of sodium. These synthetic routes enabled large-scale production, with artillery shells containing 7–120 kg of the agent.

Physicochemical Properties

PropertyValue(s)
Melting Point42–44°C
Boiling Point307–333°C
Density1.40 g/cm³ (45°C)
Vapor Pressure0.06 Pa at 20°C
Solubility0.064 g/dm³ in water; soluble in acetone, dichloromethane

Military Applications and Tactical Use

Diphenylchloroarsine was frequently mixed with other agents (e.g., phosgene) to enhance lethality. German artillery shells, such as those used in Operation Strandfest (1917), employed glass spheres sealed with TNT to disperse the compound as an aerosol. Post-World War I, its use persisted in conflicts such as the Second Italo-Ethiopian War, where Italian forces deployed it alongside sulfur mustard.

Analytical Characterization

Modern spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have elucidated its molecular profile. The compound’s $$\text{Cl}As_2$$ structure produces distinct fragmentation patterns in MS, with a base peak at m/z 263.97 corresponding to the molecular ion.

Physical Description

Diphenylchloroarsine appears as a colorless crystalline solid, or a dark-brown liquid. Strongly irritating to skin and eyes. Toxic by ingestion and inhalation. Used as a military poison gas.
COLOURLESS CRYSTALS. TECHNICAL-GRADE PRODUCT: DARK BROWN LIQUID.

Boiling Point

337.0 °C

Vapor Density

Relative vapor density (air = 1): 9.15

Density

Relative density (water = 1): 1.4 (45 °C)

Melting Point

44.0 °C
38-44 °C

UNII

1H39V3559B

Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.06

Other CAS

712-48-1

Wikipedia

Diphenylchloroarsine

Use Classification

Fire Hazards -> Reactive - 1st degree

Dates

Modify: 2024-02-18

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